molecular formula C17H17N3O2S2 B14798826 (2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B14798826
M. Wt: 359.5 g/mol
InChI Key: DYWLQLSEYQLWIB-MDZDMXLPSA-N
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Description

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide is a complex organic compound with a unique structure that combines aromatic, thienyl, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the acetylation of 4-aminophenylamine to form 4-[acetyl(methyl)amino]phenylamine. This intermediate is then reacted with carbonothioyl chloride to introduce the carbonothioyl group. Finally, the thienyl acrylamide moiety is introduced through a coupling reaction with 3-(2-thienyl)acrylamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-3-(2-thienyl)acrylamide is unique due to its combination of acetyl, methyl, amino, carbonothioyl, and thienyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

(E)-N-[[4-[acetyl(methyl)amino]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C17H17N3O2S2/c1-12(21)20(2)14-7-5-13(6-8-14)18-17(23)19-16(22)10-9-15-4-3-11-24-15/h3-11H,1-2H3,(H2,18,19,22,23)/b10-9+

InChI Key

DYWLQLSEYQLWIB-MDZDMXLPSA-N

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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